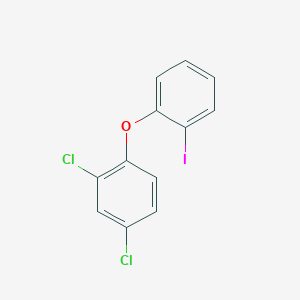

2,4-Dichloro-1-(2-iodophenoxy)benzene

Descripción

Propiedades

IUPAC Name |

2,4-dichloro-1-(2-iodophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2IO/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULAWXTPGHWKSDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380324 | |

| Record name | 2,4-dichloro-1-(2-iodophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-78-4 | |

| Record name | 2,4-Dichloro-1-(2-iodophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-dichloro-1-(2-iodophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Technical Guide to 2,4-Dichloro-1-(2-iodophenoxy)benzene Derivatives: Synthesis, Structure-Activity Relationships, and Therapeutic Potential

Executive Summary

The diaryl ether scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active molecules and its utility in the design of novel therapeutic agents.[1][2] This technical guide provides an in-depth review of derivatives based on the 2,4-Dichloro-1-(2-iodophenoxy)benzene core, a scaffold characterized by a diaryl ether linkage and significant halogenation. We will explore the critical role of the dichlorophenoxy moiety, detail robust synthetic strategies for creating derivative libraries, analyze structure-activity relationships (SAR) with a focus on anticancer applications, and provide validated experimental protocols for synthesis and biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical class for the discovery of new therapeutics.

Chapter 1: The 2,4-Dichlorophenoxy Moiety in Medicinal Chemistry

1.1. The Diaryl Ether Scaffold: A Foundation for Bioactivity

The diaryl ether linkage (Ar-O-Ar') is a key structural motif in a wide range of natural products and synthetic compounds. Its conformational flexibility combined with its chemical stability makes it an attractive linker for connecting two aromatic systems, allowing for precise spatial orientation of pharmacophoric features. This scaffold is central to the design of agents targeting a variety of biological pathways, with a notable emphasis on oncology.[3]

1.2. Significance of Halogenation in Drug Design

The presence of chlorine and iodine atoms on the aromatic rings is not incidental; it is a deliberate strategy to modulate the physicochemical properties of the molecule.

-

Chlorine Substitution: The two chlorine atoms on the first phenyl ring significantly impact the molecule's lipophilicity, electronic character, and metabolic stability. The 2,4-substitution pattern is a well-established feature in many bioactive compounds, including the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and the antimicrobial precursor 2-(2,4-dichlorophenoxy)aniline.[4][5] Research into diaryl ether derivatives has shown that chlorine substitution, particularly at the para-position, can significantly enhance antitumor activity.[6]

-

Iodine Substitution: The iodine atom on the second ring serves a dual purpose. It acts as a large, lipophilic group that can participate in halogen bonding—a specific type of non-covalent interaction that can enhance binding affinity to protein targets. Furthermore, the carbon-iodine bond provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse derivative libraries.

1.3. Physicochemical Properties of the Core Molecule

The parent compound, 2,4-Dichloro-1-(2-iodophenoxy)benzene, is an organic compound with the molecular formula C₁₂H₇Cl₂IO. It is characterized as a benzenoid derivative containing a diphenylether core.

| Property | Value | Source |

| CAS Number | 175136-78-4 | |

| Molecular Formula | C₁₂H₇Cl₂IO | |

| Molecular Weight | 365.0 g/mol |

Chapter 2: Synthetic Strategies for Diaryl Ether Derivatives

The most robust and widely employed method for the synthesis of diaryl ethers is the Ullmann Condensation (also known as the Ullmann ether synthesis).[7][8] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol in the presence of a base. Modern variations, including ligand-assisted and palladium-catalyzed methods (e.g., Buchwald-Hartwig amination), have expanded the scope and efficiency of this transformation.[9]

2.1. Generalized Synthetic Workflow

The synthesis of 2,4-Dichloro-1-(2-iodophenoxy)benzene derivatives typically starts from 2,4-dichlorophenol and a suitably substituted 1,2-dihalobenzene, most commonly 1-fluoro-2-iodobenzene or 1-bromo-2-iodobenzene, via a nucleophilic aromatic substitution or an Ullmann condensation.

Caption: Generalized workflow for the Ullmann Condensation to synthesize the core diaryl ether scaffold.

2.2. Detailed Protocol: Synthesis of a Representative Diaryl Ether

This protocol is adapted from established Ullmann condensation procedures.[9][10] The objective is to synthesize the parent 2,4-Dichloro-1-(2-iodophenoxy)benzene from 2,4-dichlorophenol and 1-bromo-2-iodobenzene.

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

1-Bromo-2-iodobenzene (1.1 eq)

-

Copper(I) iodide (CuI) (0.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), 1-bromo-2-iodobenzene (1.1 eq), CuI (0.1 eq), and anhydrous K₂CO₃ (2.0 eq).

-

Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Heating: Immerse the flask in a preheated oil bath at 120-140 °C. Stir the reaction mixture vigorously.

-

Causality Note: High temperatures are required to overcome the activation energy for the copper-catalyzed coupling. DMF is used as a polar aprotic solvent to dissolve the reagents and facilitate the reaction.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with toluene and filter through a pad of celite to remove the copper catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with water (2x), saturated aqueous NH₄Cl (1x) to remove residual copper salts, and finally with brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Chapter 3: Biological Activity and Therapeutic Applications

The diaryl ether scaffold, particularly when halogenated, is a promising framework for the development of new anticancer agents.[1][2] Derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines, often inducing cell death via apoptosis.[6][11]

3.1. Anticancer Activity

Studies on various diaryl ether derivatives have demonstrated significant growth-inhibitory activity against liver (HepG2), lung (A549), colon (HT-29), breast (MCF-7, MDA-MB-231), and prostate (DU145) cancer cell lines.[6][12] Potent conjugates have exhibited GI₅₀ (Growth Inhibition 50%) values in the low micromolar and even sub-micromolar range.[11]

The mechanism of action for many of these compounds converges on the induction of apoptosis. This is often mediated by the upregulation of key pro-apoptotic proteins. For instance, active compounds have been shown to increase the expression of the cyclin-dependent kinase inhibitor p21 and cleaved caspase-3 (cl-caspase3), a critical executioner enzyme in the apoptotic cascade.[6]

Caption: Simplified pathway showing apoptosis induction by diaryl ether derivatives via p21 and caspase activation.

3.2. Other Potential Applications

While oncology is the primary focus, the 2,4-dichlorophenoxy moiety suggests other potential therapeutic avenues. The closely related molecule, 2,4-Dichlorophenoxyacetic acid (2,4-D), has been identified through in silico studies as having a high binding affinity for the COX-2 enzyme, suggesting potential as an anti-inflammatory agent.[13] This opens a plausible line of investigation for diaryl ether derivatives based on this core.

Chapter 4: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into potent drug candidates. For halogenated diaryl ethers, several key relationships have been elucidated.[3][12]

-

Role of Halogenation: The presence and position of halogens are critical. A chlorine atom at the para-position of one of the phenyl rings has been shown to significantly enhance antitumor activity.[6] In a study on polybrominated diphenyl ethers, the specific pattern of halogenation was essential for cytotoxicity.[12]

-

Substitutions on the Ether Linkage: The nature of substituents added via the phenolic oxygen can greatly influence activity. One study found that the addition of smaller alkyl groups (e.g., methyl) to the free phenol of a polyhalogenated diphenyl ether scaffold retained or improved cytotoxicity, whereas the addition of larger benzyl rings was often detrimental unless they also contained specific halogen substitutions.[12]

-

Positional Effects: Substitutions at the ortho-position on an added benzyl ring were found to be detrimental to activity, suggesting that steric hindrance near the ether linkage is poorly tolerated.[12]

The table below summarizes SAR data from a representative study on polyhalogenated diphenyl ether analogues, demonstrating how structural modifications impact cytotoxicity against breast cancer cell lines.

| Compound | R-Group Modification (at Phenolic -OH) | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. MDA-MB-231 |

| Scaffold (R=H) | -H (unmodified phenol) | 1.8 | 1.9 |

| Analogue 3 | -CH₃ (Methyl ether) | 1.8 | 2.0 |

| Analogue 5 | -CH₂-Ph (Benzyl ether) | 7.5 | 11 |

| Analogue 8 | -CH₂-(4-bromophenyl) | 3.5 | 3.3 |

| Analogue 12 | -CH₂-(2-bromophenyl) | >25 | >25 |

| Data adapted from Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library.[12] |

Chapter 5: Key Experimental Methodologies

5.1. Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of synthesized compounds on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

Trustworthiness Note: The incubation time should be consistent and sufficient for the compound to exert its effect.

-

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate for 5 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Chapter 6: Conclusion and Future Outlook

Derivatives of 2,4-Dichloro-1-(2-iodophenoxy)benzene belong to the broader class of halogenated diaryl ethers, which have been firmly established as a valuable scaffold for the development of novel anticancer agents.[2] The synthetic accessibility of these compounds, primarily through the robust Ullmann condensation, allows for the creation of diverse chemical libraries.[7]

Structure-activity relationship studies have provided clear guidance for optimization, highlighting the importance of halogenation patterns and the nature of substituents around the ether core.[6][12] The primary mechanism of action appears to be the induction of apoptosis, a highly desirable trait for an anticancer therapeutic.[11]

Future research should focus on:

-

Expanding Chemical Diversity: Utilizing the iodo-substituent as a synthetic handle for cross-coupling reactions to introduce novel aromatic or heterocyclic systems.

-

Mechanism Deconvolution: Moving beyond cytotoxicity assays to identify specific protein targets and signaling pathways modulated by the most potent compounds.

-

Exploring Other Therapeutic Areas: Investigating the potential of these derivatives as anti-inflammatory agents targeting COX-2, given the activity of the related 2,4-D molecule.[13]

The 2,4-Dichloro-1-(2-iodophenoxy)benzene scaffold and its relatives represent a promising starting point for medicinal chemistry campaigns aimed at discovering next-generation therapeutics.

References

-

Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. RSC Blogs. [Link]

-

Bedos-Belval, F., et al. (2012). Diaryl ether derivatives as anticancer agents – a review. MedChemComm. [Link]

-

(2025). Structure-based design, structure–activity relationship analysis, and antitumor activity of diaryl ether derivatives. ResearchGate. [Link]

-

Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumor Biology. [Link]

-

Fedorov, A. Y., & Finet, J. P. (2009). The Ullmann Ether Condensation. ResearchGate. [Link]

-

Kamal, A., et al. (2018). Synthesis and Biological Evaluation of Diaryl Ether Linked DC-81 Conjugates as Potential Antitumor Agents. ResearchGate. [Link]

-

(n.d.). The Ullmann Condensation. SynArchive. [Link]

- Minh, L. Q. (1981). Ullmann reaction for the synthesis of diaryl ethers.

-

Commerçon, A., et al. (1999). The Directed Ortho Metalation-Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Organic Letters. [Link]

-

Zare, A., & Meraj, F. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. [Link]

-

Mohammed, M. M. S., et al. (2014). Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study. European Journal of Pharmaceutical Sciences. [Link]

-

Esposito, M., et al. (2024). Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge. MDPI. [Link]

-

Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry. [Link]

-

Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure--activity relationships as bacterial mutagens. PubMed. [Link]

-

(n.d.). 2-(2,4-Dichlorophenoxy)aniline (CAS No: 26306-64-9). Apicule. [Link]

-

(n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. apicule.com [apicule.com]

- 5. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]

- 6. Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. synarchive.com [synarchive.com]

- 9. books.rsc.org [books.rsc.org]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Repositioning of 2,4-dichlorophenoxy acetic acid as a potential anti-inflammatory agent: in silico and pharmaceutical formulation study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 2,4-Dichloro-1-(2-iodophenoxy)benzene as a Core Intermediate in Synthetic Chemistry

Introduction: Strategic Importance in Molecular Scaffolding

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures.[1] 2,4-Dichloro-1-(2-iodophenoxy)benzene is a diaryl ether that serves as a highly versatile building block. Its utility stems from a combination of features: a diaryl ether core, which is a common motif in numerous biologically active natural products and pharmaceuticals[2], and strategically placed halogen atoms that offer distinct and orthogonal reactivity.

The key to this intermediate's power lies in the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-chlorine bonds, making the iodo-substituted ring a prime site for facile palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3] This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at this position while leaving the dichlorinated ring intact for potential subsequent transformations. This built-in orthogonality provides chemists with a powerful tool to construct complex, multi-substituted diaryl ether scaffolds, which are crucial for exploring structure-activity relationships in drug discovery programs.[4]

This guide provides a detailed exploration of the synthesis and application of 2,4-Dichloro-1-(2-iodophenoxy)benzene, offering field-tested protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties & Safety Data

Proper handling and storage are critical for ensuring the integrity of the reagent and the safety of the researcher.

| Property | Value | Source |

| CAS Number | 175136-78-4 | [5] |

| Molecular Formula | C₁₂H₇Cl₂IO | [5] |

| Molecular Weight | 365.00 g/mol | [5] |

| Appearance | Not specified, likely a solid | - |

| Purity | ≥95% - 97% | [5][6] |

| Storage | Store at 2-8°C | [5] |

Safety & Handling:

-

Causes skin and serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat.[6]

-

Handling: Avoid breathing dust, fumes, or vapors.[6]

-

First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes, removing contact lenses if possible.[6]

Synthesis of the Intermediate: The Ullmann Condensation

The most direct and classical approach to synthesizing diaryl ethers like 2,4-Dichloro-1-(2-iodophenoxy)benzene is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[2][7] While traditionally requiring harsh conditions, modern modifications with specific ligands have enabled these reactions to proceed under milder temperatures.[2][8]

The synthesis of the title compound is achieved by coupling 2,4-dichlorophenol with 1,2-diiodobenzene. The choice of 1,2-diiodobenzene is strategic; while one iodine atom reacts to form the ether linkage, the other remains as a reactive handle for subsequent cross-coupling reactions.

Caption: Workflow for Ullmann Condensation Synthesis.

Protocol 3.1: Copper-Catalyzed Synthesis of 2,4-Dichloro-1-(2-iodophenoxy)benzene

Causality: This protocol utilizes a copper(I) iodide catalyst, which is a common and effective catalyst for Ullmann-type C-O bond formation.[9] A base, such as potassium phosphate, is required to deprotonate the phenol, forming the more nucleophilic phenoxide salt.[8] The use of a high-boiling point, polar aprotic solvent like dioxane facilitates the reaction by dissolving the reactants and allowing for the necessary reaction temperatures.[8]

Reagents & Equipment:

-

2,4-Dichlorophenol (1.0 eq)

-

1,2-Diiodobenzene (1.2 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

Potassium Phosphate (K₃PO₄) (2.0 eq)

-

Anhydrous Dioxane

-

Flame-dried round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To the flame-dried round-bottom flask, add 2,4-dichlorophenol (1.0 eq), 1,2-diiodobenzene (1.2 eq), CuI (0.1 eq), and K₃PO₄ (2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen) three times.

-

Solvent Addition: Add anhydrous dioxane via syringe.

-

Reaction: Heat the mixture to reflux (approximately 101°C) with vigorous stirring.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the copper salts and base.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

-

Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure 2,4-Dichloro-1-(2-iodophenoxy)benzene.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of this intermediate is in Suzuki-Miyaura cross-coupling reactions. The C-I bond is selectively activated by the palladium catalyst, allowing for the formation of a new C-C bond with a boronic acid partner.[3] This reaction is a cornerstone of modern organic synthesis due to its functional group tolerance and mild conditions.[3][10]

// Nodes for the catalytic cycle Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Aryl [label="Aryl-Pd(II)-I", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetal [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Boronate [label="R-B(OR)₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Diaryl [label="Aryl-Pd(II)-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Coupled Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylIodide [label="2,4-Dichloro-1-\n(2-iodophenoxy)benzene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges to show the flow Pd0 -> OxAdd [label=""]; ArylIodide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetal; Boronate -> Transmetal; Base -> Transmetal [style=dashed]; Transmetal -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

Caption: The Catalytic Cycle of Suzuki-Miyaura Coupling.

Protocol 4.1: Palladium-Catalyzed Suzuki Coupling with an Arylboronic Acid

Causality: This protocol employs a standard palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (Pd(OAc)₂) and a phosphine ligand.[3][11] The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle.[11] An aqueous base is crucial for activating the boronic acid for the transmetalation step.[11] A solvent system like toluene/ethanol/water provides a biphasic medium that effectively dissolves both the organic and inorganic reagents.[3]

Reagents & Equipment:

-

2,4-Dichloro-1-(2-iodophenoxy)benzene (1.0 eq)

-

Arylboronic Acid (1.2 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (4 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent mixture: Toluene, Ethanol, Water (e.g., 5:1:1 ratio)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a Schlenk flask, add 2,4-Dichloro-1-(2-iodophenoxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 5 mL Toluene, 1 mL Ethanol, 1 mL Water per 1 mmol of aryl iodide) via syringe.[3]

-

Reaction: Heat the reaction mixture to 90°C and stir vigorously for 8-24 hours.[3]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[3]

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[4]

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biaryl product.

Troubleshooting & Optimization:

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; Insufficient base; Low temperature | Use a fresh catalyst/ligand. Ensure the base is anhydrous if required by the specific protocol. Increase reaction temperature in increments of 10°C. |

| Protodeboronation of Boronic Acid | Reaction too slow; Presence of oxygen | Increase catalyst loading slightly. Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. |

| Formation of Homocoupling Byproducts | Presence of oxygen; Inefficient transmetalation | Rigorously exclude oxygen. Screen alternative bases or solvent systems to improve the rate of transmetalation relative to side reactions. |

Conclusion

2,4-Dichloro-1-(2-iodophenoxy)benzene stands out as a pre-functionalized and strategically designed intermediate for advanced organic synthesis. Its orthogonal reactivity allows for selective, high-yield transformations, making it an invaluable tool for researchers in drug development and materials science. The protocols outlined herein provide a robust starting point for the synthesis and application of this versatile building block, enabling the efficient construction of complex and novel molecular entities.

References

- Google Patents (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.

-

Chinese Chemical Letters (2014). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Available from: [Link]

-

SciELO (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available from: [Link]

-

Royal Society of Chemistry (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Available from: [Link]

-

Beilstein Journal of Organic Chemistry (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available from: [Link]

-

ResearchGate (2025). Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. Available from: [Link]

-

Frontiers in Chemistry (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available from: [Link]

-

Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

-

ResearchGate (2021). Industrial application of (dichloroiodo)benzene. Available from: [Link]

-

PubChem, National Institutes of Health. 2,4-Dichloro-1-iodobenzene. Available from: [Link]

-

Organic Chemistry Portal. Iodobenzene Dichloride. Available from: [Link]

-

ResearchGate (2009). 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. Available from: [Link]

-

MedCrave online (2018). Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. Available from: [Link]

-

PubMed, National Institutes of Health (2009). 2,4-Dichloro-1-[1-(2,4-dichloro-benz-yl-oxy)eth-yl]benzene. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,4-Dichloro-1-(2-iodophenoxy)benzene | 175136-78-4 [sigmaaldrich.com]

- 6. 2,4-Dichloro-1-(2-iodophenoxy)benzene, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 8. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands [html.rhhz.net]

- 9. books.rsc.org [books.rsc.org]

- 10. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Note: Chemoselective Suzuki-Miyaura Coupling of 2,4-Dichloro-1-(2-iodophenoxy)benzene

Abstract & Strategic Significance

This Application Note details the chemoselective Suzuki-Miyaura cross-coupling of 2,4-Dichloro-1-(2-iodophenoxy)benzene (CAS: 175136-78-4). This substrate represents a high-value scaffold in medicinal chemistry, serving as a precursor for functionalized biaryl ethers found in diverse therapeutic agents (e.g., COX-2 inhibitors, antimicrobial triclosan analogs) and agrochemicals.

The Core Challenge: The substrate contains three halogen atoms: two chlorines and one iodine. The successful protocol must achieve exclusive oxidative addition at the C–I bond (Bond Dissociation Energy ~65 kcal/mol) while preserving the C–Cl bonds (~95 kcal/mol) intact for potential downstream functionalization. Furthermore, the ortho-phenoxy substituent introduces steric bulk that can impede transmetalation, requiring careful ligand selection.

Mechanistic Insight & Chemoselectivity

To ensure reproducibility, researchers must understand the electronic and steric environment of the substrate.

Substrate Analysis

-

Active Site (Ring B): The 2-iodophenyl ring is activated for oxidative addition by the electron-donating phenoxy ether oxygen (+M effect).

-

Passive Site (Ring A): The 2,4-dichlorophenyl ring is electron-deficient. While electron-poor aryl chlorides can undergo oxidative addition, the significant difference in bond strength between C-I and C-Cl ensures high chemoselectivity under controlled thermal conditions (<100°C).

Catalytic Cycle & Selectivity

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The rate-determining step for this specific substrate is often transmetalation rather than oxidative addition, due to the steric hindrance of the ortho-phenoxy group.

Figure 1: Catalytic cycle highlighting the chemoselective oxidative addition at the C-I bond and the sterically sensitive transmetalation step.

Experimental Protocols

Two protocols are provided: Method A for standard couplings with simple aryl boronic acids, and Method B for sterically demanding or electron-poor boronic acids.

Method A: Standard Conditions (High Throughput)

Best for: Phenylboronic acid, p-tolylboronic acid, electron-rich coupling partners.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) - 5 mol%

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: 1,2-Dimethoxyethane (DME) / Water (3:1 ratio)

-

Temperature: 85°C

Step-by-Step Workflow:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add 2,4-Dichloro-1-(2-iodophenoxy)benzene (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) in a glovebox or under a stream of nitrogen.

-

Solvent/Base: Add DME (0.2 M concentration relative to substrate) and 2.0 M Na₂CO₃ (2.5 equiv).

-

Degas: Sparge the mixture with Nitrogen or Argon for 5 minutes. Critical: Oxygen inhibits the catalyst and promotes homocoupling.

-

Reaction: Seal the vial and heat to 85°C for 4–12 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to RT. Dilute with Ethyl Acetate and wash with water. Dry organic layer over MgSO₄.

Method B: Enhanced Activity (Sterically Hindered/Challenging)

Best for: ortho-substituted boronic acids, heteroaryl boronic acids.

Reagents:

-

Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (5 mol%) or Pd₂(dba)₃ (2 mol%) + S-Phos (4 mol%)

-

Base: K₃PO₄ (3.0 equiv, anhydrous)

-

Solvent: Toluene / Water (10:1)

-

Temperature: 100°C

Rationale:

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle, facilitating reductive elimination in crowded systems. S-Phos is a Buchwald ligand designed specifically for sterically demanding couplings.

-

Base: K₃PO₄ is a stronger base than carbonate, facilitating the formation of the reactive boronate species.

Workup & Purification Workflow

Effective isolation is crucial to separate the product from de-iodinated byproducts (2,4-dichloro-1-phenoxybenzene) or homocoupled boronic acids.

Figure 2: Standard isolation workflow ensuring removal of palladium residues and inorganic salts.

Purification Tips:

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Start with 100% Hexanes. The product is typically non-polar. Gradient elute to 5-10% Ethyl Acetate.

-

TLC Visualization: UV (254 nm). The biaryl system will be highly UV active.

Quantitative Data & Troubleshooting

Solvent Screening Data (Representative)

Reaction of substrate with Phenylboronic acid (1.2 eq), Pd catalyst (5 mol%), 85°C, 12h.

| Solvent System | Base | Catalyst | Yield (%) | Observation |

| DME / H₂O | Na₂CO₃ | Pd(PPh₃)₄ | 92% | Clean conversion. Standard choice. |

| Toluene / H₂O | K₃PO₄ | Pd(dppf)Cl₂ | 95% | Best for scale-up; easier phase separation. |

| DMF | K₂CO₃ | Pd(PPh₃)₄ | 65% | Significant homocoupling of boronic acid. |

| Ethanol / H₂O | Na₂CO₃ | Pd(OAc)₂ | 40% | Low solubility of substrate led to incomplete rxn. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst poisoning or poor solubility. | Switch to Method B (Toluene/dppf). Ensure thorough degassing. |

| De-iodination (Product is Ar-H) | "Hydride" source in reaction (often from alcohol solvents or overheating). | Use strictly anhydrous Toluene/DME. Lower temp to 70°C. |

| Homocoupling (Ar'-Ar') | Oxygen presence. | Degas solvents vigorously. Add base after degassing. |

| Cl-Coupling (Side product) | Temperature too high; Ligand too active. | Do not exceed 110°C. Avoid RuPhos or BrettPhos unless necessary. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[3] Accounts of Chemical Research, 41(11), 1461–1473. Link

-

Thermo Fisher Scientific. (n.d.). 2,4-Dichloro-1-(2-iodophenoxy)benzene Product Page. Link

-

Sigma-Aldrich. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction User Guide. Link

Sources

Catalytic systems for functionalizing 2,4-Dichloro-1-(2-iodophenoxy)benzene

Application Note: Catalytic Architectures for the Functionalization of 2,4-Dichloro-1-(2-iodophenoxy)benzene

Abstract

This technical guide outlines high-fidelity catalytic workflows for 2,4-Dichloro-1-(2-iodophenoxy)benzene (CAS 175136-78-4) . As a halogenated diphenyl ether, this scaffold presents a unique "reactivity triad": a highly reactive aryl iodide, two robust aryl chlorides, and a stable ether linkage. This guide prioritizes two critical synthetic pathways: (1) Chemo-selective Intermolecular Cross-Coupling (Suzuki/Sonogashira) to expand the pharmacophore, and (2) Intramolecular Direct Arylation to synthesize 1,3-dichlorodibenzo[,d]furan derivatives. These protocols are optimized for drug discovery campaigns targeting antimicrobial and anti-inflammatory pathways.

Substrate Analysis & Reactivity Profile

The substrate is defined by three distinct zones of reactivity.[1] Understanding this hierarchy is crucial for designing sequential functionalization strategies without "scrambling" the halogen positions.

| Functional Handle | Reactivity Order | Primary Application | Mechanistic Insight |

| C(sp²)–I (Ring B) | High (1st) | Intermolecular Coupling (Suzuki, Heck) | Fast oxidative addition by Pd(0). Occurs at RT to 60°C. |

| C(sp²)–H (Ring A) | Medium (2nd) | Intramolecular Cyclization | Requires Pd(II) CMD (Concerted Metalation-Deprotonation) mechanism. High Temp (>100°C). |

| C(sp²)–Cl (Ring A) | Low (3rd) | Late-stage Diversification | Inert under standard Pd conditions; requires specialized bulky phosphines (e.g., Buchwald ligands) to activate. |

Application Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available for this substrate.

Figure 1: Divergent synthetic workflows. Pathway A exploits the C-I bond for scaffold expansion. Pathway B constructs the tricyclic furan core.

Detailed Experimental Protocols

Protocol A: Chemo-Selective Suzuki-Miyaura Coupling

Objective: Functionalize the C-I position while leaving the C-Cl bonds and the ether linkage intact. Challenge: Preventing dehalogenation of the chlorides or premature cyclization.

Reagents & System:

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) — Chosen for its stability and high selectivity for I over Cl.

-

Base: K₂CO₃ (2.0 equiv) — Milder than hydroxides, preventing hydrolysis.

-

Solvent: 1,4-Dioxane/Water (9:1) — Ensures solubility of boronic acids.

Step-by-Step Procedure:

-

Charge: In a 20 mL reaction vial equipped with a magnetic stir bar, add 2,4-Dichloro-1-(2-iodophenoxy)benzene (1.0 mmol, 365 mg), Aryl Boronic Acid (1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

-

Inert: Evacuate and backfill with Argon (x3).

-

Catalyst Addition: Add Pd(dppf)Cl₂ (24 mg, 0.03 mmol) under a positive stream of Argon.

-

Solvent: Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL). Cap tightly.

-

Reaction: Heat to 60°C for 4-6 hours. Note: Do not exceed 80°C to avoid activating the C-Cl bonds.

-

Workup: Cool to RT. Filter through a pad of Celite.[1][2] Wash with EtOAc.[2] Concentrate and purify via flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the biaryl ether. Retention of both chlorine atoms is confirmed by isotopic pattern analysis in MS (M, M+2, M+4 distinct pattern).

Protocol B: Intramolecular Direct Arylation (Dibenzofuran Synthesis)

Objective: Form the C-C bond between Ring A and Ring B to close the furan ring. Mechanism: A Pd(II)/Pd(IV) cycle involving a Concerted Metalation-Deprotonation (CMD) pathway. The C-H bond at the 6-position of the dichloro-ring is activated.

Reagents & System:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: PCy₃·HBF₄ (Tricyclohexylphosphine tetrafluoroborate) (10 mol%) — Electron-rich ligand facilitates oxidative addition; bulky nature promotes reductive elimination.

-

Additive: Pivalic Acid (30 mol%) — Critical CMD proton shuttle.

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: DMAc (Dimethylacetamide) — High boiling point polar aprotic.

Step-by-Step Procedure:

-

Charge: Combine substrate (1.0 mmol), Pd(OAc)₂ (11 mg), PCy₃·HBF₄ (37 mg), K₂CO₃ (414 mg), and Pivalic Acid (30 mg) in a pressure tube.

-

Solvent: Add anhydrous DMAc (5 mL). Sparge with Argon for 10 minutes.

-

Reaction: Seal and heat to 130°C for 16 hours.

-

Critical Control Point: The reaction must remain anhydrous to prevent phenol formation.

-

-

Monitoring: TLC will show the disappearance of the starting material and the appearance of a highly fluorescent spot (typical of dibenzofurans).

-

Workup: Dilute with water (20 mL), extract with CH₂Cl₂ (3 x 15 mL). Wash combined organics with brine to remove DMAc. Dry over MgSO₄.[1]

-

Purification: Silica gel chromatography (100% Hexanes).

Product Identity: 1,3-Dichlorodibenzo[b,d]furan .

-

Note on Regiochemistry: Cyclization occurs at the sterically accessible C-H bond (position 6 of the original phenol ring), which becomes position 1 or 9 in the dibenzofuran numbering, depending on IUPAC priority.

Troubleshooting & Optimization Matrix

| Observation | Root Cause | Corrective Action |

| Low Yield (Protocol A) | Protodehalogenation (Loss of Iodine) | Switch solvent to Toluene/EtOH. Lower temp to 45°C. |

| C-Cl Activation (Protocol A) | Temperature too high / Catalyst too active | Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂. Strictly control temp < 70°C. |

| No Cyclization (Protocol B) | Catalyst Poisoning / "Pd Black" formation | Increase Ligand:Pd ratio to 3:1. Ensure rigorous O₂ exclusion. |

| Phenol Byproduct | Hydrolysis of Ether linkage | Ensure anhydrous solvents. Switch base to Cs₂CO₃. |

Safety & Handling

-

Halogenated Waste: All waste streams containing this substrate must be segregated as halogenated organic waste.

-

Sensitizer: Diphenyl ethers can be skin sensitizers. Double-gloving (Nitrile) is recommended.

-

Reactive Intermediates: Organopalladium intermediates are air-sensitive. Maintain inert atmosphere until quench.

References

-

Mechanistic Basis of CMD: Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(51), 16496-16497. Link

-

Dibenzofuran Synthesis: Xiao, B., Fu, Y., Xu, J., & Liu, L. (2010). Pd(II)-catalyzed C–H activation/intramolecular C–O bond formation: synthesis of benzofurans and dihydrobenzofurans. Journal of the American Chemical Society, 132(2), 468-469. Link

-

Chemoselective Coupling: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Substrate Properties: PubChem Compound Summary for CID 96864, 2,4-Dichloro-1-iodobenzene (Analogous core structure data). Link

Sources

Application Notes and Protocols for 2,4-Dichloro-1-(2-iodophenoxy)benzene in Agrochemical Research

Foreword: A Structurally-Informed Approach to a Novel Diphenyl Ether

The field of agrochemistry is in a constant state of evolution, driven by the need for novel active ingredients with improved efficacy, selectivity, and environmental profiles. Within the vast arsenal of chemical solutions, the diphenyl ether class of herbicides has a long-standing history of providing effective broadleaf weed control.[1][2] This document provides a detailed exploration of a specific, yet under-researched, member of this family: 2,4-Dichloro-1-(2-iodophenoxy)benzene .

While extensive public-domain research on the specific agrochemical applications of this molecule is nascent, its structural similarity to known herbicidal diphenyl ethers allows us to postulate its potential mode of action and develop robust protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive, experience-driven framework for investigating 2,4-Dichloro-1-(2-iodophenoxy)benzene as a candidate herbicide. We will proceed from the foundational chemistry through to practical, field-proven methodologies for its application and efficacy testing.

Part 1: Postulated Mechanism of Action - Inhibition of Protoporphyrinogen Oxidase

Based on its core diphenyl ether scaffold, we hypothesize that 2,4-Dichloro-1-(2-iodophenoxy)benzene functions as a protoporphyrinogen oxidase (PPO) inhibitor . This mechanism is characteristic of many light-dependent herbicides in this class.[3]

The proposed cascade of events is as follows:

-

Uptake and Translocation : The compound is absorbed by the foliage or roots of susceptible plants.[1]

-

Enzyme Inhibition : Within the plant cells, it inhibits the enzyme protoporphyrinogen oxidase, which is crucial in the chlorophyll and heme biosynthesis pathway.[3]

-

Substrate Accumulation : This inhibition leads to the accumulation of protoporphyrinogen IX in the cytoplasm.

-

Oxidation and Photosensitization : The excess protoporphyrinogen IX is non-enzymatically oxidized to protoporphyrin IX.[3]

-

Light-Dependent Peroxidation : In the presence of light and oxygen, protoporphyrin IX acts as a powerful photosensitizer, generating singlet oxygen.[3][4]

-

Cellular Damage : The highly reactive singlet oxygen initiates a cascade of lipid peroxidation, destroying cell membranes and leading to rapid cellular leakage, necrosis, and ultimately, plant death.[4]

It is critical to note that while light is a requisite for the herbicidal activity, photosynthesis itself is not the direct target.[5][6] This distinction is crucial for designing accurate efficacy trials.

Caption: Postulated mechanism of action for 2,4-Dichloro-1-(2-iodophenoxy)benzene.

Part 2: Synthesis and Characterization

The synthesis of diaryl ethers can be accomplished through several established methods. The Ullmann condensation is a classic and reliable approach. Here, we outline a protocol for the synthesis of 2,4-Dichloro-1-(2-iodophenoxy)benzene from commercially available starting materials: 2,4-dichlorophenol and 1,2-diiodobenzene, or more specifically, a pre-functionalized iodinated benzene ring. A more direct route involves the reaction of 2,4-dichlorophenol with a suitable iodinated benzene derivative in the presence of a base.[7]

Protocol 2.1: Synthesis via Nucleophilic Aromatic Substitution

Objective: To synthesize 2,4-Dichloro-1-(2-iodophenoxy)benzene.

Materials:

-

2,4-Dichlorophenol

-

1-fluoro-2-iodobenzene (or a similarly activated iodinated benzene)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup : In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorophenol (1.0 eq), 1-fluoro-2-iodobenzene (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition : Add anhydrous DMF to the flask to dissolve the reactants. The concentration should be approximately 0.5 M with respect to the dichlorophenol.

-

Reaction : Heat the reaction mixture to 120-140°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous phase three times with toluene.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification :

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

-

Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: General workflow for the synthesis of the target compound.

Part 3: Formulation for Agrochemical Applications

For effective application and bioavailability, the active ingredient (AI) must be formulated. An Emulsifiable Concentrate (EC) is a common and effective formulation for foliar-applied herbicides.[8]

Protocol 3.1: Preparation of a 10% Emulsifiable Concentrate (EC)

Objective: To prepare a stable EC formulation of 2,4-Dichloro-1-(2-iodophenoxy)benzene for laboratory and greenhouse trials.

Materials:

-

2,4-Dichloro-1-(2-iodophenoxy)benzene (Technical Grade, >95% purity)

-

Aromatic solvent (e.g., Aromatic 150 or similar)

-

Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants like calcium dodecylbenzenesulfonate and a fatty alcohol ethoxylate)

-

Stabilizer (e.g., epoxidized soybean oil, optional)

-

Glass beaker and magnetic stirrer

Procedure:

-

Solubilization : In a glass beaker, weigh the required amount of the aromatic solvent.

-

AI Addition : While stirring, slowly add 10g of 2,4-Dichloro-1-(2-iodophenoxy)benzene for every 100mL of final formulation volume. Continue stirring until the AI is completely dissolved.

-

Emulsifier Addition : Add the pre-blended emulsifiers (typically 5-10% of the total volume).

-

Homogenization : Stir the mixture vigorously for 30 minutes to ensure complete homogenization.

-

Quality Control : Test the emulsion stability by adding a small amount of the EC to water in a 1:100 ratio. A stable emulsion should form spontaneously (bloom) and remain stable with minimal separation for at least 2 hours.

| Component | Purpose | Typical % (w/v) |

| 2,4-Dichloro-1-(2-iodophenoxy)benzene | Active Ingredient | 10% |

| Aromatic Solvent | Solvent | 75-85% |

| Emulsifier Blend | Emulsification | 5-10% |

| Stabilizer (optional) | Shelf-life | 1-2% |

| Table 1: Example composition of a 10% Emulsifiable Concentrate formulation. |

Part 4: Efficacy Evaluation Protocols

The following protocols are designed to assess the herbicidal activity of the formulated compound on target weed species.

Protocol 4.1: Pre-Emergence Herbicidal Activity Assay

Objective: To evaluate the effect of the compound on weed seed germination and emergence.

Materials:

-

Seeds of target weed species (e.g., Amaranthus retroflexus - redroot pigweed, Abutilon theophrasti - velvetleaf)

-

Potting soil mix

-

Pots or trays

-

10% EC formulation of the test compound

-

Laboratory spray chamber

-

Controlled environment growth chamber

Procedure:

-

Potting : Fill pots with soil and sow a predetermined number of seeds (e.g., 20) of each target species at a depth of 1-2 cm.

-

Application : Using the laboratory spray chamber, apply the EC formulation at various rates (e.g., 50, 100, 200, 400 g AI/ha). Include a negative control (water spray) and a positive control (a commercial diphenyl ether herbicide).

-

Incubation : Place the treated pots in a growth chamber with controlled temperature (25°C day / 18°C night), humidity (60-70%), and a 16-hour photoperiod.

-

Assessment : At 14 and 21 days after treatment (DAT), count the number of emerged seedlings and assess their vigor (phytotoxicity rating on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

-

Data Analysis : Calculate the percent inhibition of emergence for each treatment compared to the negative control.

Protocol 4.2: Post-Emergence Herbicidal Activity Assay

Objective: To evaluate the foliar activity of the compound on established weeds.

Materials:

-

Healthy, young plants of target weed species (at the 2-4 true leaf stage)

-

Same materials as in Protocol 4.1

Procedure:

-

Plant Growth : Grow target weed species in pots until they reach the 2-4 true leaf stage.

-

Application : Apply the EC formulation at various rates as described in Protocol 4.1. Ensure complete and uniform coverage of the foliage.

-

Incubation : Return the plants to the growth chamber under the same conditions.

-

Assessment : At 3, 7, and 14 DAT, visually assess the percentage of injury (chlorosis, necrosis, stunting) for each plant on a 0-100% scale.

-

Data Analysis : Determine the dose required to achieve 50% and 90% growth inhibition (GR₅₀ and GR₉₀ values).

| Treatment Rate (g AI/ha) | % Emergence Inhibition (Pre-emergence, 14 DAT) | % Foliar Injury (Post-emergence, 14 DAT) |

| 0 (Control) | 0% | 0% |

| 50 | Hypothetical Data | Hypothetical Data |

| 100 | Hypothetical Data | Hypothetical Data |

| 200 | Hypothetical Data | Hypothetical Data |

| 400 | Hypothetical Data | Hypothetical Data |

| Commercial Standard | Comparative Data | Comparative Data |

| Table 2: Example data collection template for efficacy trials. |

References

- Recent Advances in the Mode of Action of Diphenyl Ethers and Related Herbicides. (Source: De Gruyter) [URL: https://www.degruyter.com/document/doi/10.1515/znc-1990-5-630/html]

- Herbicide Mode-Of-Action Summary. (Source: Purdue University Cooperative Extension Service) [URL: https://www.extension.purdue.edu/extmedia/ws/ws-23-w.html]

- Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1066816/]

- Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1074818/]

- Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides. (Source: Oxford Academic) [URL: https://academic.oup.com/plphys/article/77/4/951/6082496]

- Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Patent 0023725. (Source: FreePatentsOnline) [URL: https://www.

- EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same. (Source: Google Patents) [URL: https://patents.google.

- FORMULATION OF HERBICIDES. (Source: Unknown, document appears to be from a university or government agency)

- US4714491A - Diphenyl ether herbicides. (Source: Google Patents) [URL: https://patents.google.

- Diphenyl ether compounds useful as herbicides. (Source: Google Patents) [URL: https://patents.google.

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4761099/]

- Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: Journal of Integrative Plant Biology) [URL: https://onlinelibrary.wiley.com/doi/full/10.1111/jipb.12131]

- 2,4-D (2,4-dichlorophenoxyacetic acid) Fact Sheet. (Source: Mass.gov) [URL: https://www.mass.gov/doc/24-d-24-dichlorophenoxyacetic-acid-fact-sheet/download]

- 2,4-Dichlorophenoxyacetic acid. (Source: Wikipedia) [URL: https://en.wikipedia.org/wiki/2,4-Dichlorophenoxyacetic_acid]

- 2,4-Dichloro-1-iodobenzene. (Source: CymitQuimica) [URL: https://www.cymitquimica.com/base/2-4-dichloro-1-iodobenzene-29898-32-6]

- Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. (Source: Journal of Integrative Plant Biology) [URL: https://www.jipb.net/EN/10.1111/jipb.12131]

- Mechanism of action of 2,4-D herbicide on target weeds. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Mechanism-of-action-of-2-4-D-herbicide-on-target-weeds-ACC-synthase_fig1_344161985]

- 2,4-D Herbicide Fact Sheet. (Source: Northwest Center for Alternatives to Pesticides) [URL: https://www.pesticide.org/2_4-D_Factsheet]

- 2,4-Dichloro-1-(2-iodophenoxy)benzene | 175136-78-4. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aabh/aabh97d35a4b]

- The Effect of 2,4-Dichloro Phenoxy Acetic Acid on Seeds Productivity of Mesquite (Prosopis juliflora Swarz) DC. (Source: Journal of Experimental Agriculture International) [URL: https://journaljeai.com/index.php/JEAI/article/view/2056]

- Herbicides based on 2,4-D: its behavior in agricultural environments and microbial biodegradation aspects. A review. (Source: ResearchGate) [URL: https://www.researchgate.

- (PDF) 2,4-Dichloro-1-[1-(2,4-dichlorobenzyloxy)ethyl]benzene. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/236149451_24-Dichloro-1-1-24-dichlorobenzyloxyethylbenzene]

- 2,4-Dichloro-1-iodobenzene | C6H3Cl2I | CID 96864. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/96864]

- 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (Source: Farmers Business Network) [URL: https://www.fbn.com/community/blog/2-4-d-101-everything-farmers-need-to-know-about-2-4-d]

- US4788354A - Method for the synthesis of iodobenzene. (Source: Google Patents) [URL: https://patents.google.

Sources

- 1. Herbicide Mode-Of-Action Summary [extension.purdue.edu]

- 2. Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Patent 0023725 [data.epo.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Action of the Diphenyl Ether Herbicide Acifluorfen-Methyl in Excised Cucumber (Cucumis sativus L.) Cotyledons : LIGHT ACTIVATION AND THE SUBSEQUENT FORMATION OF LIPOPHILIC FREE RADICALS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photosynthesis Involvement in the Mechanism of Action of Diphenyl Ether Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. EP0023725A1 - Diphenyl ether derivatives, process for preparing the same and herbicidal compositions containing the same - Google Patents [patents.google.com]

- 8. my.ucanr.edu [my.ucanr.edu]

Application Note: Scalable Synthesis of 2,4-Dichloro-1-(2-iodophenoxy)benzene

This Application Note and Protocol Guide details the scalable production of 2,4-Dichloro-1-(2-iodophenoxy)benzene (CAS: 175136-78-4). This compound is a specialized halogenated diphenyl ether, serving as a critical intermediate in the synthesis of agrochemicals (herbicides/fungicides) and pharmaceutical candidates targeting thyroid hormone receptors or specific enzymatic pathways.

Executive Summary & Retrosynthetic Strategy

The synthesis of asymmetric diaryl ethers with high regiochemical fidelity presents a challenge at scale. For 2,4-Dichloro-1-(2-iodophenoxy)benzene , direct halogenation of the ether is non-viable due to poor selectivity (directing groups favor the para position).

Therefore, this protocol utilizes a "Nitro-Amine-Sandmeyer" strategy. This three-step workflow ensures absolute regiocontrol:

-

SNAr Coupling: Establishes the ether linkage using 2,4-dichlorophenol and 1-fluoro-2-nitrobenzene.

-

Catalytic Hydrogenation: Cleanly converts the nitro group to an aniline without dehalogenating the sensitive chloro-groups.

-

Sandmeyer Iodination: Converts the amine to the iodide via a diazonium intermediate, introducing the iodine atom at the exact ortho position.

Reaction Pathway Visualization

Figure 1: Step-wise synthetic pathway ensuring regiochemical integrity.

Detailed Experimental Protocols

Step 1: Ether Formation via SNAr

Objective: Couple the phenol and nitrobenzene rings. Criticality: Moisture control is vital to prevent hydrolysis of the aryl fluoride.

Reagents:

-

2,4-Dichlorophenol (1.0 eq)

-

1-Fluoro-2-nitrobenzene (1.05 eq)

-

Potassium Carbonate (K2CO3), anhydrous, micronized (1.5 eq)

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Protocol:

-

Charge: To a glass-lined reactor, add 2,4-dichlorophenol and DMF (5 vol). Stir to dissolve.

-

Base Addition: Add K2CO3 in portions. The slurry will thicken.

-

Substrate Addition: Add 1-fluoro-2-nitrobenzene slowly to control mild exotherm.

-

Reaction: Heat to 110–120°C for 4–6 hours. Monitor by HPLC (Target: <1% residual phenol).

-

Workup: Cool to 25°C. Pour mixture into ice water (10 vol) with vigorous stirring. The product will precipitate as a yellow solid.

-

Isolation: Filter, wash with water (3x) to remove DMF/salts. Dry at 50°C under vacuum.

-

Expected Yield: 90–95%[1]

-

Purity: >98% (HPLC)

-

Step 2: Selective Reduction (Nitro to Amine)

Objective: Reduce the -NO2 group without de-chlorinating the 2,4-dichloro ring. Tech Tip: Standard Pd/C can cause hydrodechlorination. Use Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel to prevent chlorine loss.

Protocol:

-

Charge: Dissolve the nitro-intermediate in Ethyl Acetate or Methanol (10 vol).

-

Catalyst: Add 5 wt% Pt(S)/C catalyst.

-

Hydrogenation: Pressurize reactor with H2 (5–10 bar) at 25–40°C.

-

Monitor: Reaction is complete when H2 uptake ceases (approx. 4–8 hours).

-

Filtration: Filter through Celite to remove catalyst (Keep wet to prevent pyrophoric ignition).

-

Concentration: Evaporate solvent to yield the crude aniline (often an oil or low-melting solid). Use directly in Step 3.

Step 3: Sandmeyer Iodination

Objective: Convert the amino group to iodine. Safety: Diazonium salts are thermally unstable.[2] Maintain temperature strictly <5°C during diazotization.

Reagents:

-

Amine Intermediate (from Step 2)

-

Sulfuric Acid (H2SO4), 20-30% aq. solution

-

Sodium Nitrite (NaNO2), 40% aq. solution

-

Potassium Iodide (KI), 1.5 eq, dissolved in water

Protocol:

-

Salt Formation: Suspend the amine in dilute H2SO4 (5 vol) in a reactor with a cooling jacket. Cool to 0°C .[3][4]

-

Diazotization: Add NaNO2 solution dropwise via sub-surface dip tube. Maintain internal temp <5°C .

-

Endpoint: Solution becomes clear; confirm excess nitrite with starch-iodide paper (turns blue instantly).

-

-

Iodination: In a separate vessel, dissolve KI in water (2 vol).

-

Transfer: Slowly transfer the cold diazonium solution into the KI solution (inverse addition prevents side reactions).

-

Observation: Vigorous N2 evolution and formation of a dark oil.

-

-

Completion: Stir at room temperature for 2 hours, then heat to 60°C for 30 mins to ensure complete decomposition of diazonium species.

-

Quench: Add Sodium Bisulfite (NaHSO3) solution to quench excess iodine (color changes from dark purple/brown to yellow).

-

Extraction: Extract with Dichloromethane (DCM) or Toluene.

-

Purification: Crystallize from Ethanol/Water or Heptane.

Process Optimization & Data

Solvent & Yield Comparison

| Parameter | Lab Scale (1g) | Pilot Scale (1kg) | Optimization Note |

| Step 1 Solvent | DMF | NMP | NMP is safer and easier to recover at scale. |

| Step 1 Base | K2CO3 | K2CO3 (Micronized) | Micronization reduces reaction time by 30%. |

| Step 2 Catalyst | 10% Pd/C | 5% Pt(S)/C | Sulfided catalyst prevents 1-5% de-chlorination byproduct. |

| Step 3 Yield | 75% | 82% | Inverse addition (Diazo into KI) improves yield. |

| Overall Yield | ~60% | ~70% |

Process Flow Diagram

Figure 2: Industrial workflow separating high-temperature coupling, pressure reduction, and cryogenic diazotization zones.

Quality Control & Safety

Analytical Parameters (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile. Gradient 50-95% B.

-

Detection: UV @ 230 nm (Sensitive to aryl chlorides) and 254 nm.

-

Impurity Limits:

-

De-chlorinated analog: NMT 0.5% (Controlled by catalyst selection).

-

Phenolic impurities:[2] NMT 0.1% (Controlled by caustic wash).

-

Safety Critical Points:

-

Diazonium Salts: Never isolate the dry diazonium salt in Step 3; it is shock-sensitive. Always process as a solution.

-

Nitrogen Evolution: Step 3 generates stoichiometric N2 gas. Ensure reactor venting is sized to prevent over-pressurization.

-

Iodine Waste: Aqueous waste streams will contain inorganic iodides. Segregate for iodine recovery to reduce cost and environmental impact.

References

-

Sigma-Aldrich. 2,4-Dichloro-1-(2-iodophenoxy)benzene Product Sheet. Merck KGaA. Link

- Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. (Foundational review on diaryl ether synthesis).

-

Lundbeck A/S. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development. Link (Authoritative protocol for scaling diazotization safely).

-

BenchChem. Technical Guide: Synthesis of Dichloronitrobenzene Isomers. Link (Source for SNAr conditions).

-

Organic Chemistry Portal. Synthesis of Iodoarenes via Sandmeyer Reaction. Link

Sources

Technical Support Center: Troubleshooting Reactivity of 2,4-Dichloro-1-(2-iodophenoxy)benzene

The following technical guide addresses the specific reactivity challenges associated with 2,4-Dichloro-1-(2-iodophenoxy)benzene , particularly in the context of Palladium-catalyzed intramolecular cyclization (to form substituted dibenzofurans) and cross-coupling applications.

Topic: Optimization of Pd-Catalyzed Cross-Coupling & Cyclization Molecule ID: 2,4-Dichloro-1-(2-iodophenoxy)benzene (CAS: 175136-78-4) Primary Application: Synthesis of Polychlorinated Dibenzofurans (PCDFs) & Tricyclic Heterocycles.

The Steric-Electronic Paradox

Before troubleshooting, it is critical to understand why this molecule exhibits low reactivity compared to standard aryl iodides.

-

Conformational Locking (The "Ortho Effect"): The molecule consists of two orthogonal aromatic rings linked by an oxygen atom. The 2,4-dichloro substitution pattern on Ring A creates significant steric bulk, restricting free rotation around the C-O-C axis. This often traps the molecule in a conformation where the Iodine (Ring B) and the target C-H bond (Ring A) are spatially distant, hindering the intramolecular oxidative addition or C-H activation step.

-

Electronic Mismatch:

-

Ring A (Target for C-H activation): Electron-deficient (due to two -Cl atoms). This actually favors the Concerted Metallation-Deprotonation (CMD) mechanism by increasing C-H acidity.

-

Ring B (Iodine bearing): Electron-rich (phenoxy substituent). This makes the C-I bond less electrophilic, potentially slowing down the initial Oxidative Addition (OA) of Pd(0).

-

Diagnostic Workflow

Use this logic gate to identify the root cause of your reaction failure.

Figure 1: Diagnostic logic for identifying reaction bottlenecks.

Deep Dive: Troubleshooting & Solutions

Issue 1: "The Reaction Won't Start" (Failed Oxidative Addition)

Symptoms: Full recovery of starting material; catalyst turns into Palladium black immediately. Mechanism: The steric bulk of the ortho-phenoxy group shields the C-I bond. Standard ligands (PPh3) are not electron-rich enough to force the Pd(0) into this hindered bond.

Solution: The "Bulky-Rich" Ligand Strategy Switch to dialkylbiaryl phosphine ligands that are both electron-rich (to boost Pd nucleophilicity) and bulky (to stabilize the monoligated Pd(0) species).

| Ligand Class | Recommended Ligand | Why it works |

| Buchwald Type | XPhos or SPhos | The biaryl backbone prevents catalyst deactivation; high electron density accelerates oxidative addition into hindered iodides. |

| Bisphosphines | Xantphos | Large bite angle favors reductive elimination in cyclization reactions. |

| NHC | IPr or IMes | Extremely strong sigma-donors; effective for the most unreactive aryl chlorides/iodides. |

Protocol Adjustment:

-

Pre-activation: Heat the Catalyst/Ligand in solvent for 15 mins before adding the substrate.

-

Temperature: This substrate often requires 120°C - 140°C . Toluene is often insufficient; switch to DMAc or Xylene .

Issue 2: "I'm Getting the De-iodinated Product" (Protodehalogenation)

Symptoms: The iodine is replaced by hydrogen (2,4-dichloro-1-phenoxybenzene is isolated). Mechanism: The Pd(II) intermediate is formed, but the cyclization (C-H activation) is slower than the rate of abstracting a hydride from the solvent or base.

Solution: The "CMD" Optimization For intramolecular cyclization (Direct Arylation), the reaction proceeds via Concerted Metallation-Deprotonation. This requires a specific base that can act as a proton shuttle.

-

Base Switch: Replace inorganic carbonates (K2CO3) with Carboxylates .

-

Gold Standard:Potassium Pivalate (KPiv) or Cesium Acetate (CsOAc) .

-

Reasoning: The pivalate anion coordinates to Pd, deprotonates the C-H bond on the dichlorophenyl ring, and facilitates the ring closure [1].

-

-

Solvent Purity: Ensure DMAc/DMF is anhydrous. Presence of water facilitates protonolysis.

Issue 3: "Intermolecular Dimers Instead of Cyclization"

Symptoms: Formation of biaryls linking two substrate molecules. Mechanism: High local concentration favors bimolecular collision over unimolecular ring closure.

Solution: High Dilution Technique

-

Concentration: Run the reaction at 0.05 M or lower.

-

Slow Addition: Add the substrate solution via syringe pump over 2-4 hours to the catalyst mixture.

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Intramolecular Cyclization (Dibenzofuran Synthesis)

Use this for forming the tricyclic core.

-

Reagents:

-

Substrate: 1.0 equiv (e.g., 1 mmol, 365 mg)

-

Catalyst: Pd(OAc)2 (5 mol%)

-

Ligand: PCy3 or SPhos (10 mol%)

-

Base: K2CO3 (2.0 equiv) + Pivalic Acid (0.3 equiv) [Critical Additive]

-

Solvent: DMAc (degassed, anhydrous), 0.1 M concentration.

-

-

Procedure:

-

Charge a Schlenk tube with Pd(OAc)2, Ligand, Base, and Substrate.

-

Evacuate and backfill with Argon (3x).

-

Add DMAc and Pivalic Acid.

-

Heat to 130°C for 16 hours.

-

-

Workup: Dilute with EtOAc, wash with water (3x) to remove DMAc. Dry over MgSO4.

Protocol B: Cross-Coupling (Suzuki-Miyaura)

Use this if coupling the Iodine with an external boronic acid.

-

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Acid: 1.5 equiv

-

Catalyst: Pd(dppf)Cl2 (3 mol%)

-

Base: K3PO4 (3.0 equiv, 2M aq. solution)

-

Solvent: 1,4-Dioxane [1]

-

-

Procedure:

-

Mix components.

-

Heat to 90°C .

-

Note: The aqueous base helps break up the steric bulk by increasing the solubility of the boron species.

-

Mechanistic Visualization: The CMD Pathway

The following diagram illustrates the critical Concerted Metallation-Deprotonation step required to overcome the energy barrier imposed by the 2,4-dichloro ring.

Figure 2: The Pivalate-assisted CMD pathway essential for cyclizing electron-deficient rings.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation? A: Yes. Microwave heating (150°C, 20 mins) is highly recommended for this substrate. It helps overcome the rotational barrier of the ether linkage more efficiently than thermal heating.

Q: Why is my yield stuck at 50%? A: You likely have catalyst poisoning. The formed dibenzofuran product can coordinate to Pd. Try increasing catalyst loading to 10 mol% or adding Ag2CO3 (Silver salts can abstract the iodide and prevent poisoning, though expensive).

Q: Is the 2,4-dichloro group labile? A: Generally, aryl chlorides are stable under standard Pd-coupling conditions (approx. 100°C) if an aryl iodide is present (Pd prefers I > Br > Cl). However, if you use extremely active ligands (like BrettPhos) at >140°C, you may see activation of the C-Cl bonds [2]. Stick to SPhos/XPhos to maintain chemoselectivity.

References

-

Lafrance, M., & Fagnou, K. (2006). Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design. Journal of the American Chemical Society, 128(27), 8754-8756.

-

Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

-